4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
The compound, 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Some thiazole derivatives have been reported to act as inhibitors of certain enzymes, blocking the biosynthesis of certain bacterial lipids . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, depending on the specific compound and the biomolecule it interacts with
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways . For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino benzothiazole with 4-fluorobenzoic acid under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific structural features and biological activities. Similar compounds include:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their specific substituents and biological activities.
Thiazole derivatives: These compounds have a wide range of biological activities, including antioxidant, antimicrobial, and antitumor properties.
Overall, this compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c1-2-21-10-6-4-8-12-14(10)19-16(23-12)20-15-18-13-9(17)5-3-7-11(13)22-15/h3-8H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRAPXCBWSDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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